1-[(4-Chlorophenyl)methyl]-2-(pyrrolidin-1-ylmethyl)benzimidazole;hydron;chloride
1-[(4-Chlorophenyl)methyl]-2-(pyrrolidin-1-ylmethyl)benzimidazole;hydron;chloride
Clemizole Hcl is a H1 histamine receptor antagonist. Recently, researchers have identified that clemizole hydrochloride can inhibit NS4B/'s RNA binding and hepatitis C virus (HCV) replication.IC50 Value: 8mM (NS4B) [1]Target: H1 receptor; Anti-HCVin vitro: Although significant, clemizole/'s antiviral effect is moderate (50% effective concentration of 8 microM against an HCV genotype 2a clone). Combinations of clemizole with either interferon, ribavirin, or the nucleoside (NM283) and nonnucleoside (HCV796) HCV polymerase inhibitors were additive [1]. The differences in the rodent and human pathways for clemizole metabolism were of importance, because the predominant human metabolite was found to have synergistic anti-HCV activity [2].in vivo: Clemizole and reserpine treatment did not produce any modification of the dose-response curve to histamine [3].Clinical trial: Safety and Tolerability Study of Clemizole Hydrochloride to Treat Hepatitis C in Subjects Who Are Treatment-Naive (CLEAN-1). NCT00945880. Phase 1
Brand Name:
Vulcanchem
CAS No.:
1163-36-6
VCID:
VC0001910
InChI:
InChI=1S/C19H20ClN3.ClH/c20-16-9-7-15(8-10-16)13-23-18-6-2-1-5-17(18)21-19(23)14-22-11-3-4-12-22;/h1-2,5-10H,3-4,11-14H2;1H
SMILES:
C1CCN(C1)CC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl.Cl
Molecular Formula:
C19H20ClN3 • HCl
Molecular Weight:
362.3 g/mol
1-[(4-Chlorophenyl)methyl]-2-(pyrrolidin-1-ylmethyl)benzimidazole;hydron;chloride
CAS No.: 1163-36-6
Inhibitors
VCID: VC0001910
Molecular Formula: C19H20ClN3 • HCl
Molecular Weight: 362.3 g/mol
CAS No. | 1163-36-6 |
---|---|
Product Name | 1-[(4-Chlorophenyl)methyl]-2-(pyrrolidin-1-ylmethyl)benzimidazole;hydron;chloride |
Molecular Formula | C19H20ClN3 • HCl |
Molecular Weight | 362.3 g/mol |
IUPAC Name | 1-[(4-chlorophenyl)methyl]-2-(pyrrolidin-1-ylmethyl)benzimidazole;hydrochloride |
Standard InChI | InChI=1S/C19H20ClN3.ClH/c20-16-9-7-15(8-10-16)13-23-18-6-2-1-5-17(18)21-19(23)14-22-11-3-4-12-22;/h1-2,5-10H,3-4,11-14H2;1H |
Standard InChIKey | DNFMJYXRIMLMBZ-UHFFFAOYSA-N |
SMILES | C1CCN(C1)CC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl.Cl |
Canonical SMILES | [H+].C1CCN(C1)CC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl.[Cl-] |
Appearance | Assay:≥98%A crystalline solid |
Description | Clemizole Hcl is a H1 histamine receptor antagonist. Recently, researchers have identified that clemizole hydrochloride can inhibit NS4B/'s RNA binding and hepatitis C virus (HCV) replication.IC50 Value: 8mM (NS4B) [1]Target: H1 receptor; Anti-HCVin vitro: Although significant, clemizole/'s antiviral effect is moderate (50% effective concentration of 8 microM against an HCV genotype 2a clone). Combinations of clemizole with either interferon, ribavirin, or the nucleoside (NM283) and nonnucleoside (HCV796) HCV polymerase inhibitors were additive [1]. The differences in the rodent and human pathways for clemizole metabolism were of importance, because the predominant human metabolite was found to have synergistic anti-HCV activity [2].in vivo: Clemizole and reserpine treatment did not produce any modification of the dose-response curve to histamine [3].Clinical trial: Safety and Tolerability Study of Clemizole Hydrochloride to Treat Hepatitis C in Subjects Who Are Treatment-Naive (CLEAN-1). NCT00945880. Phase 1 |
Solubility | 49.5 [ug/mL] |
Synonyms | AL 20;Allercur |
Reference | [1]. Einav S, Sobol HD, Gehrig E, The hepatitis C virus (HCV) NS4B RNA binding inhibitor clemizole is highly synergistic with HCV protease inhibitors. J Infect Dis. 2010 Jul 1;202(1):65-74. [2]. Nishimura T, Hu Y, Wu M, Using chimeric mice with humanized livers to predict human drug metabolism and a drug-drug interaction.J Pharmacol Exp Ther. 2013 Feb;344(2):388-96. [3]. Martínez-Mir I, Herrero J, Esta? L, Effect of histamine on the longitudinal and circular muscle of the oestrogen dominated rat uterus. Agents Actions. 1993 May;39(1-2):1-5. |
PubChem Compound | 5309446 |
Last Modified | Nov 11 2021 |
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